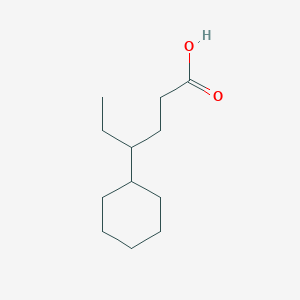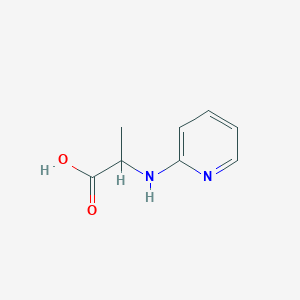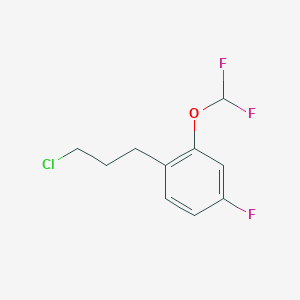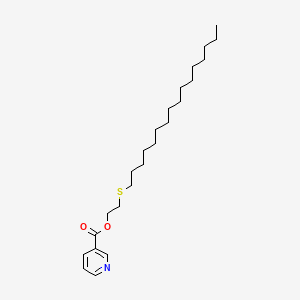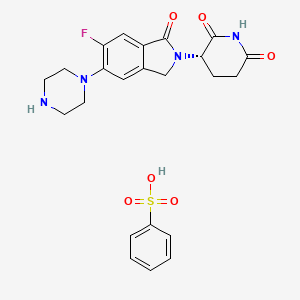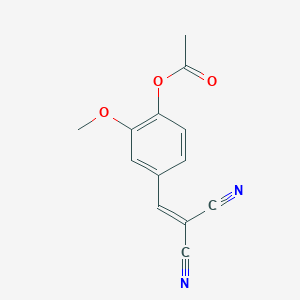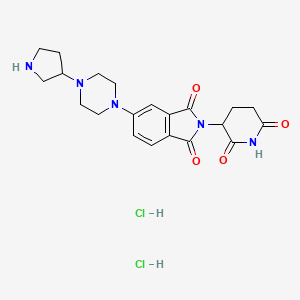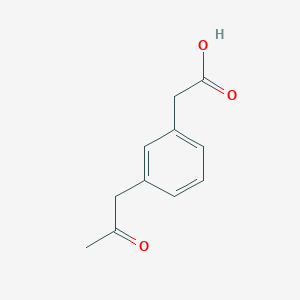
(2',6'-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The addition of chloro and fluoro substituents on the biphenyl structure can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the biphenyl structure.
Acylation: Introduction of the acetic acid moiety.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of halogen substituents or reduction of the acetic acid group.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dehalogenated biphenyl derivatives.
Substitution Products: Biphenyl derivatives with different functional groups.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies to understand the interaction of biphenyl derivatives with biological systems.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid would depend on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Biphenyl-4-acetic acid: Lacks the chloro and fluoro substituents.
2’,6’-Dichloro-biphenyl-4-yl-acetic acid: Lacks the fluoro substituent.
2-Fluoro-biphenyl-4-yl-acetic acid: Lacks the chloro substituents.
Uniqueness: The presence of both chloro and fluoro substituents in (2’,6’-Dichloro-2-fluoro-biphenyl-4-yl)-acetic acid can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H9Cl2FO2 |
|---|---|
Peso molecular |
299.1 g/mol |
Nombre IUPAC |
2-[4-(2,6-dichlorophenyl)-3-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-2-1-3-11(16)14(10)9-5-4-8(6-12(9)17)7-13(18)19/h1-6H,7H2,(H,18,19) |
Clave InChI |
NAJWQLHQEMLXES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)CC(=O)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
